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molecular formula C15H18N2O2 B3188292 Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate CAS No. 206446-41-5

Tert-butyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Cat. No. B3188292
M. Wt: 258.32 g/mol
InChI Key: SLEKUYCEJXFRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09428502B2

Procedure details

A modified procedure to that described in Org. Lett. 2008, 10, 3259 was performed as follows. To a 20-mL vial was added (4-cyanophenyl)boronic acid (1.01 g, 6.87 mmol), trans-2-aminocyclohexanol hydrochloride (32 mg, 0.21 mmol), nickel (II) iodide (66 mg, 0.21 mmol) and sodium hexamethyldisilazane (1.29 g, 7.06 mmol). The system was purged with nitrogen and charged with isopropyl alcohol (7 mL). The mixture was stirred at room temperature for 10 minutes then sonicated for 1 min. While stirring, tert-butyl 3-iodoazetidine-1-carboxylate (1.00 g, 3.53 mmol) was added and the syringe rinsed with isopropyl alcohol (2×500 μL). The suspension was stirred at 80° C. for 1 hour then concentrated under reduced pressure. The residue was purified by silica gel chromatography (hexanes to 25% ethyl acetate) to yield the title compound as a pale yellow oil which solidified upon standing (0.832 g, 46%). m/z (ES+) 203 (M-C4H8+H)+. 1H NMR (400 MHz, CDCl3): δ 7.65 (d with fine str., J=8.4 Hz, 2H), 7.43 (d with fine str., J=8.4 Hz, 2H), 4.37 (app t, J=8.8 Hz, 2H), 3.98-3.91 (m, 2H), 3.81-7.73 (m, 1H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
32 mg
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
nickel (II) iodide
Quantity
66 mg
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1)#[N:2].Cl.N[C@@H]1CCCC[C@H]1O.C[Si](C)(C)N[Si](C)(C)C.[Na].I[CH:32]1[CH2:35][N:34]([C:36]([O:38][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:37])[CH2:33]1>[Ni](I)I>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH:32]2[CH2:33][N:34]([C:36]([O:38][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:37])[CH2:35]2)=[CH:5][CH:4]=1)#[N:2] |f:1.2,3.4,^1:29|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)B(O)O
Name
Quantity
32 mg
Type
reactant
Smiles
Cl.N[C@H]1[C@@H](CCCC1)O
Name
Quantity
1.29 g
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Na]
Name
nickel (II) iodide
Quantity
66 mg
Type
catalyst
Smiles
[Ni](I)I
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
IC1CN(C1)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The system was purged with nitrogen
ADDITION
Type
ADDITION
Details
charged with isopropyl alcohol (7 mL)
CUSTOM
Type
CUSTOM
Details
then sonicated for 1 min
Duration
1 min
STIRRING
Type
STIRRING
Details
While stirring
WASH
Type
WASH
Details
the syringe rinsed with isopropyl alcohol (2×500 μL)
STIRRING
Type
STIRRING
Details
The suspension was stirred at 80° C. for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (hexanes to 25% ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)C1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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